molecular formula C7H10N2O B068941 (6-Methoxypyridin-2-yl)methanamine CAS No. 194658-13-4

(6-Methoxypyridin-2-yl)methanamine

Cat. No. B068941
M. Wt: 138.17 g/mol
InChI Key: NCLKQBYCORYBBG-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-2-yl)methanamine and its derivatives are important in various chemical synthesis processes and have been studied for their diverse applications in material science, medicinal chemistry, and organic synthesis. These compounds are notable for their structural versatility, allowing for a range of chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, substitution, or other organic transformations. For instance, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol, which shares a similar methoxypyridine backbone, is achieved through reactions between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine under controlled conditions (Bai Linsha, 2015).

Molecular Structure Analysis

The molecular structure of these compounds can be characterized by techniques such as UV-Vis, IR, 1H NMR, and X-ray crystallography. The structural analysis reveals important features like π…π packing and intramolecular hydrogen bonding, contributing to the stability of the crystal structure and fluorescence properties.

Chemical Reactions and Properties

Methoxypyridines participate in various chemical reactions, serving as precursors for the synthesis of complex molecules. For example, they have been used in the total synthesis of Lycopodium alkaloids, utilizing an Eschenmoser Claisen rearrangement to form key quaternary carbon centers (Vishnumaya Bisai, Richmond Sarpong, 2010).

Scientific Research Applications

  • Bone Turnover and Osteoporosis Treatment : The compound has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing efficacy in in vivo models of bone turnover and selected for clinical development in osteoporosis treatment (Hutchinson et al., 2003).

  • Antimicrobial Activities : Derivatives of this compound have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating its potential in treating infections (Thomas, Adhikari, & Shetty, 2010).

  • Liquid Crystalline Behavior and Luminescence : Certain derivatives exhibit liquid crystalline behavior and are promising as mesogens. They also display luminescent properties, making them interesting for optical studies (Ahipa et al., 2014).

  • Synthesis of Lycopodium Alkaloids : It has been used in the synthesis of the Lycopodium alkaloid lycoposerramine R, highlighting its utility in complex organic synthesis (Bisai & Sarpong, 2010).

  • Antibacterial and Antifungal Properties : A synthesized derivative displayed acceptable results in antibacterial and antifungal activity assessments (Rao, Prasad, & Rao, 2013).

  • Hydrogen Bonding Studies : Research on its salts has contributed to understanding of protonation sites and hydrogen bonding in chemistry (Böck et al., 2021).

  • Antidepressant Drug Development : It has been explored in the design of compounds targeting serotonin receptors with potential applications in treating depression (Sniecikowska et al., 2019).

  • Catalysts for Hydroxylation of Alkanes : The compound has been used in studies of diiron(III) complexes as functional models for methane monooxygenases, indicating its role in catalysis and hydroxylation reactions (Sankaralingam & Palaniandavar, 2014).

Safety And Hazards

“(6-Methoxypyridin-2-yl)methanamine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301: Toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

(6-methoxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLKQBYCORYBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551826
Record name 1-(6-Methoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxypyridin-2-yl)methanamine

CAS RN

194658-13-4
Record name 1-(6-Methoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The crude product, 2-acetamidomethyl-6-methoxypyridine from Example 1, was combined with 10 ml of 6N hydrochloric acid, and the resulting mixture was heated at its reflux temperature for about 16 hours. The mixture was evaporated to provide a tan solid residue. The product was determined by infrared and nuclear magnetic resonance spectral analyses to be a mixture of 2-aminomethyl-6-methoxypyridine hydrochloride and 6-aminomethyl-2(1H)-pyridone hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HS Sutherland, PJ Choi, GL Lu, AC Giddens… - Pharmaceuticals, 2022 - mdpi.com
Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). In this work, we report the …
Number of citations: 3 www.mdpi.com
I Tsukamoto, H Koshio, T Kuramochi, C Saitoh… - Bioorganic & medicinal …, 2009 - Elsevier
A series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives was synthesized, and their structure–activity relationships were examined in order to …
Number of citations: 20 www.sciencedirect.com

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